Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate
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Overview
Description
“Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate” is a compound that contains a triazole nucleus . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Scientific Research Applications
Synthesis and Molecular Docking
A significant application involves the synthesis of novel pyridine and fused pyridine derivatives, including those related to the mentioned compound, for potential biological activities. These compounds have been prepared through various chemical reactions and have shown moderate to good binding energies towards GlcN-6-P synthase, indicating potential as therapeutic agents. Antimicrobial and antioxidant activities of these compounds were also demonstrated, highlighting their relevance in developing new pharmacological agents (Flefel et al., 2018).
Antimicrobial Evaluation
Another area of application is in the antimicrobial evaluation of thienopyrimidine derivatives, prepared through reactions involving heteroaromatic o-aminonitrile. These derivatives, including those structurally related to the queried compound, exhibited pronounced antimicrobial activity, underscoring their potential in addressing microbial resistance issues (Bhuiyan et al., 2006).
Metal-Free Synthesis Techniques
The compound's framework is also involved in novel synthesis approaches, such as the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines. This process features direct oxidative N-N bond formation, offering a convenient method for constructing biologically important skeletons with potential pharmaceutical applications (Zheng et al., 2014).
Structural Analysis and Pharmaceutical Importance
The structural analysis, including DFT calculations, Hirshfeld surface studies, and energy frameworks, of pyridazine analogs has been conducted, revealing significant pharmaceutical importance. These studies provide a deep insight into the molecular properties and interactions, which are crucial for drug design and development processes (Sallam et al., 2021).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety, structurally related to the queried compound, have been assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This highlights the compound's application in agricultural chemistry, offering a potential for developing new insecticidal agents (Fadda et al., 2017).
Mechanism of Action
Target of Action
Compounds containing the triazole moiety, which is present in benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate, have been reported to interact with a variety of enzymes and receptors .
Mode of Action
Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
benzyl 2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c25-18(26-12-14-6-2-1-3-7-14)13-27-19-22-21-17-10-9-16(23-24(17)19)15-8-4-5-11-20-15/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWUBHGXRSDUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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